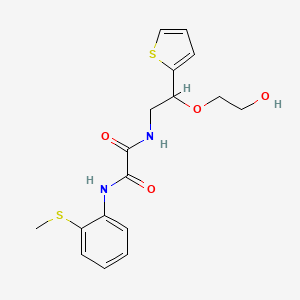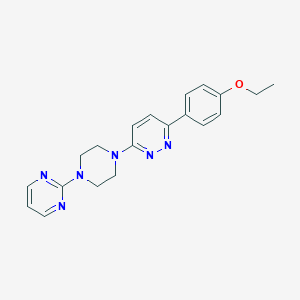
N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoinitiators in Polymerization Reactions
Photoinitiators are essential in polymerization processes, especially in photopolymerization. Our compound, N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide, serves as an effective photoinitiator. When exposed to ultraviolet (UV) light, it initiates polymerization reactions. Researchers have utilized it to synthesize various materials, including:
Polyacrylamide-grafted Chitosan Nanoparticles: By copolymerizing acrylamide and chitosan nanoparticles under UV irradiation, scientists have created polyacrylamide-grafted chitosan nanoparticles (NCS-g-PAM) using our compound as the photo-initiator . These nanoparticles have potential applications in drug delivery, wastewater treatment, and biomedicine.
Fungicidal Activity and Medicinal Chemistry
The compound’s structure combines elements from natural products and heterocyclic molecules. Researchers have explored its fungicidal activity and designed derivatives based on this scaffold. For instance, N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing nicotinic acid and thiophene . These derivatives may have potential applications in antifungal agents and medicinal chemistry.
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-24-14-6-3-2-5-12(14)19-17(22)16(21)18-11-13(23-9-8-20)15-7-4-10-25-15/h2-7,10,13,20H,8-9,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAMKSMSXRNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553039.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2553040.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2553041.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2553042.png)
![6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2553046.png)
![ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2553047.png)
![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2553050.png)
![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)


